1-(5-Bromopyridin-2-yl)-3-methylurea
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H8BrN3O |
|---|---|
Molecular Weight |
230.06 g/mol |
IUPAC Name |
1-(5-bromopyridin-2-yl)-3-methylurea |
InChI |
InChI=1S/C7H8BrN3O/c1-9-7(12)11-6-3-2-5(8)4-10-6/h2-4H,1H3,(H2,9,10,11,12) |
InChI Key |
SURYCHFHHUTRMF-UHFFFAOYSA-N |
SMILES |
CNC(=O)NC1=NC=C(C=C1)Br |
Canonical SMILES |
CNC(=O)NC1=NC=C(C=C1)Br |
Origin of Product |
United States |
Addition Elimination Snar Mechanism:as Discussed Previously, This is a Two Step Process.
Step 1 (Addition): A nucleophile attacks the C5 carbon, breaking the aromatic π-system and forming a tetrahedral Meisenheimer intermediate. nih.gov The negative charge is delocalized across the ring and is stabilized by the electron-withdrawing effect of the ring nitrogen.
Step 2 (Elimination): The bromide ion is expelled as the leaving group, and the aromaticity of the pyridine (B92270) ring is restored. This pathway is favored when the ring is activated by electron-withdrawing groups and the nucleophile is moderately strong. rsc.org
Elimination Addition Pyridyne Mechanism:this Mechanism is Favored Under Strongly Basic Conditions E.g., Nanh₂ and Does Not Require the Presence of Activating Electron Withdrawing Groups.nih.gov
Step 1 (Elimination): A strong base abstracts a proton from the carbon adjacent to the bromine (the C4 position), followed by the elimination of the bromide ion. This forms a highly strained and reactive heterocyclic aryne intermediate called 3,4-pyridyne. rsc.org
Step 2 (Addition): The nucleophile then attacks one of the two carbons of the formal triple bond in the pyridyne intermediate. Subsequent protonation yields the final product. A key feature of this mechanism is that it can lead to a mixture of regioisomers, as the nucleophile can attack either C3 or C4 of the 3,4-pyridyne.
The reactivity of the methylurea (B154334) portion of the molecule has also been subject to mechanistic studies in other contexts. For example, urea (B33335) and 1-methylurea have been shown to react with dicarbonyl compounds like acyloins and diacetyl in acidic solutions to form various heterocyclic products such as 4-imidazolin-2-ones. These reactions proceed through intermediates formed by the nucleophilic attack of the urea nitrogens onto the carbonyl carbons. While these specific reactions may not be directly relevant to nucleophilic substitution on the pyridine (B92270) ring, they highlight the independent reactivity of the urea functional group under different conditions.
Based on a comprehensive search for the chemical compound "1-(5-Bromopyridin-2-yl)-3-methylurea," it has been determined that publicly available experimental spectroscopic data is insufficient to generate the detailed and scientifically accurate article as requested. Searches for Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) data specific to this compound did not yield the necessary research findings to populate the outlined sections.
While information on analogous compounds, such as the chloro- or propyl- derivatives, and related isomers exists, this information cannot be substituted to describe "this compound" accurately. Generating an article without specific, verifiable data for the target compound would lead to speculation and scientific inaccuracy.
Therefore, the request to generate an article on the advanced spectroscopic characterization and structural elucidation of "this compound" cannot be fulfilled at this time due to the lack of available scientific literature and data.
Reaction Mechanisms and Reactivity of 1 5 Bromopyridin 2 Yl 3 Methylurea
Reactivity Profiles of the Urea (B33335) Functionality
The urea group, -NH-C(O)-NH-, is a versatile functional group known for its role in hydrogen bonding and its participation in a range of chemical reactions. Its reactivity is heavily influenced by the substituents attached to its nitrogen atoms.
Elucidation of Nucleophilic and Electrophilic Characteristics of Urea Nitrogen Atoms
The electronic nature of the urea functionality is characterized by resonance, which involves the delocalization of the lone pairs of electrons from the nitrogen atoms to the carbonyl oxygen. This resonance effect results in the different nitrogen atoms having distinct reactivity profiles. The possible resonance structures illustrate that the nitrogen atoms bear a partial positive charge, while the oxygen carries a partial negative charge. nih.gov
In 1-(5-Bromopyridin-2-yl)-3-methylurea, there are two distinct nitrogen atoms within the urea linkage: one bonded to the electron-withdrawing 5-bromopyridin-2-yl group (N1) and the other to an electron-donating methyl group (N3).
N1 (Pyridyl-bound Nitrogen): The nitrogen atom attached to the pyridine (B92270) ring is significantly less nucleophilic. Its lone pair is delocalized into both the carbonyl group and the aromatic pyridine ring. The presence of the electronegative bromine atom further decreases the electron density on the pyridine ring, making this nitrogen atom a poor nucleophile.
N3 (Methyl-bound Nitrogen): The nitrogen atom bonded to the methyl group is more nucleophilic compared to N1. The methyl group is weakly electron-donating, which slightly increases the electron density on this nitrogen. However, its nucleophilicity is still tempered by resonance with the adjacent carbonyl group.
Due to the delocalization of electrons, the carbonyl carbon of the urea group possesses an electrophilic character and is susceptible to nucleophilic attack.
Investigating Reactions with Acidic and Basic Media
Substituted ureas can undergo hydrolysis under either acidic or basic conditions, although they are generally more stable than amides or esters. vulcanchem.com
Acid-Catalyzed Hydrolysis: In an acidic medium, the reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by a water molecule on the carbonyl carbon leads to the formation of a tetrahedral intermediate. The collapse of this intermediate, followed by proton transfers, results in the cleavage of the C-N bond, yielding 5-bromopyridin-2-amine, methylamine, and carbon dioxide. Studies on similar ureas in acidic solutions have shown they can participate in complex reactions, including condensations with dicarbonyl compounds. rsc.orgrsc.org
Base-Catalyzed Hydrolysis: Under basic conditions, the reaction proceeds via the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon. This forms a tetrahedral intermediate which can then decompose. The N-H protons of the urea can be deprotonated by a strong base, but hydrolysis at the carbonyl carbon is a more common pathway. The process ultimately leads to the formation of the corresponding amines and a carbonate salt.
Exploration of Intramolecular and Intermolecular Cyclization Reactions
The structure of this compound is amenable to various cyclization reactions, which are of significant interest for the synthesis of heterocyclic scaffolds. nih.govnih.gov
Intramolecular Cyclization: The proximity of the urea's N-H group to the pyridine ring's nitrogen atom can facilitate intramolecular cyclization. researchgate.net Palladium-catalyzed reactions, in particular, have been shown to be effective for the cyclization of aryl-ureas to form fused heterocyclic systems like imidazopyridinones. nih.gov This type of reaction would involve the formation of a C-N bond between the urea nitrogen and a carbon atom of the pyridine ring, often requiring deprotonation of the urea and activation of the pyridine ring. Radical anions generated from urea carbonyls can also undergo cyclization to form complex nitrogen heterocycles. researchgate.net
Intermolecular Cyclization: The urea functionality can act as a binucleophile in reactions with suitable electrophiles to form larger heterocyclic rings. For instance, reactions with dicarbonyl compounds can lead to the formation of imidazolinones. rsc.org Furthermore, molten urea itself can serve as both a solvent and a reagent in one-pot cyclization cascades to produce complex heterocyclic systems. rsc.orgresearchgate.net These reactions often proceed through the in-situ formation of reactive intermediates like isocyanic acid. nih.gov
Reactivity of the 5-Bromopyridin-2-yl Substructure
The 5-bromopyridin-2-yl group is a key component that provides a site for facile modification of the molecule, primarily through reactions involving the carbon-bromine bond.
Impact of Bromine Substitution on Pyridine Ring Reactivity
The bromine atom at the 5-position significantly influences the electronic properties and reactivity of the pyridine ring.
Electronic Effects: Bromine acts as an electron-withdrawing group through induction due to its high electronegativity. This effect deactivates the pyridine ring towards electrophilic aromatic substitution. Conversely, it activates the ring towards nucleophilic aromatic substitution, although such reactions on pyridines require harsh conditions or strong activation. The electronic nature of substituents on a pyridine ring has been shown to alter the properties of the entire molecule. nih.govrsc.org
Reactivity of the C-Br Bond: The carbon-bromine bond is the most reactive site on the pyridine ring for many important synthetic transformations. The bromine atom is a good leaving group, making this position ideal for metal-catalyzed cross-coupling reactions. researchgate.net It can also be converted into an organometallic reagent through halogen-metal exchange. researchgate.net
Mechanistic Aspects of Palladium-Catalyzed Cross-Coupling Reactions
The C(5)-Br bond in this compound is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, which are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds, respectively. nih.govmdpi.com
The general mechanism for these reactions involves a catalytic cycle with a palladium(0) species. nih.govnobelprize.org
Oxidative Addition: The cycle begins with the oxidative addition of the aryl bromide (R-Br, where R is the pyridylurea moiety) to a coordinatively unsaturated palladium(0) complex (e.g., L₂Pd⁰). This step forms a square planar palladium(II) intermediate (L₂Pd(R)(Br)). This is often the rate-limiting step in the cycle. acs.org
Transmetalation (Suzuki-Miyaura Reaction): In the Suzuki reaction, an organoboron reagent (R'-B(OR)₂), activated by a base, transfers its organic group (R') to the palladium(II) complex. nobelprize.org This step, known as transmetalation, displaces the bromide ligand to form a new palladium(II) intermediate (L₂Pd(R)(R')).
Transmetalation/Base-Assisted Deprotonation (Buchwald-Hartwig Amination): In the Buchwald-Hartwig reaction, an amine (R'-NH₂) coordinates to the palladium(II) complex. A base then deprotonates the coordinated amine, forming a palladium-amido complex and displacing the bromide ligand. mdpi.comorgsyn.org
Reductive Elimination: The final step is reductive elimination, where the two organic groups (R and R') on the palladium(II) intermediate couple and are expelled as the final product (R-R'). This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. acs.org
The efficiency and outcome of these cross-coupling reactions are highly dependent on the choice of palladium precursor, ligand, base, and solvent, as summarized in the table below for related bromopyridine substrates.
Studies on Nucleophilic Aromatic Substitution Reactions on the Pyridine Ring
The pyridine ring in this compound is susceptible to nucleophilic aromatic substitution (SNAr), a reaction pathway common for aryl halides, particularly when the aromatic system is electron-deficient. The inherent electron-withdrawing nature of the nitrogen atom in the pyridine ring facilitates nucleophilic attack, making the ring more reactive towards nucleophiles than a corresponding benzene (B151609) ring.
The generally accepted mechanism for SNAr on activated aryl halides is a two-step addition-elimination process. rsc.org In the first step, the nucleophile attacks the carbon atom bearing the bromine substituent, leading to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. nih.govrsc.org This step temporarily disrupts the aromaticity of the pyridine ring, and the carbon at the reaction site changes from sp² to sp³ hybridization. rsc.org In the second step, the leaving group (bromide ion) is eliminated, which restores the aromaticity of the ring and yields the substituted product. nih.gov
The position of the substituents on the pyridine ring is crucial for its reactivity. For SNAr reactions to proceed readily, electron-withdrawing groups are typically required to be in ortho or para positions relative to the leaving group, as this allows for effective stabilization of the negative charge in the Meisenheimer complex. rsc.org In this compound, the urea substituent at the 2-position and the ring nitrogen itself influence the electron density at the C5 position where the bromine is located.
The reactivity of halopyridines in SNAr reactions is also dependent on the nature of the halogen. While in SN1 and SN2 reactions bromide is a better leaving group than fluoride, the opposite is often true in SNAr reactions. This is because the rate-limiting step is typically the initial nucleophilic attack, which is facilitated by a more electronegative halogen that increases the electrophilicity of the carbon atom it is attached to. chemicalbook.com
Various nucleophiles can be employed in these substitution reactions. Below is a table illustrating typical nucleophilic substitution reactions on a model substrate, 2-bromopyridine, which demonstrates the types of transformations the 5-bromopyridin-2-yl moiety could undergo.
| Nucleophile (Nu) | Reagent Example | Product | Typical Conditions |
| Amine | Sodium amide (NaNH₂) | 2-Aminopyridine (B139424) | Liquid ammonia |
| Alkoxide | Sodium methoxide (B1231860) (NaOMe) | 2-Methoxypyridine | Methanol, heat |
| Thiolate | Sodium thiophenoxide (NaSPh) | 2-(Phenylthio)pyridine | Solvent like DMF or ethanol |
| Carbanion | Nitrile-stabilized carbanions | 2-Pyridylacetonitrile derivatives | Base (e.g., NaH) in an inert solvent |
This table is illustrative of the reactivity of the bromopyridine functional group, based on known reactions of simpler bromopyridines.
Under conditions involving very strong bases, such as sodium amide, an alternative elimination-addition mechanism can occur, proceeding through a highly reactive pyridyne intermediate. nih.govrsc.org This pathway becomes significant when the ring is not sufficiently activated for the addition-elimination mechanism.
Stereochemical Control and Diastereoselectivity in Reactions
The principles of stereochemical control and diastereoselectivity are central to modern organic synthesis, enabling the creation of specific stereoisomers. While no specific studies on the stereoselective reactions of this compound have been reported, the potential for such transformations exists. Stereocontrol could be introduced during nucleophilic substitution or other functionalization reactions of the molecule.
For instance, if a nucleophile attacking the pyridine ring is chiral, or if the reaction is conducted in the presence of a chiral catalyst, it could be possible to achieve enantioselective substitution. Rhodium-catalyzed asymmetric carbometalation reactions have been successfully used to synthesize enantioenriched 3-substituted piperidines from dihydropyridine (B1217469) precursors, demonstrating that catalytic asymmetric functionalization of pyridine derivatives is feasible. researchgate.net
Similarly, if a reaction were to create a new stereocenter adjacent to an existing one, diastereoselectivity would become a key consideration. The synthesis of substituted diaziridines, for example, can introduce three stereocenters in a single step with high diastereoselectivity. bldpharm.com While not directly applicable to the target molecule, this illustrates the types of complex stereocontrolled transformations that can be designed. The regio- and stereoselective addition of nucleophiles to N-activated pyridines has also been studied, where the activation of the ring can control the position and stereochemical outcome of the attack.
Without specific experimental data for this compound, discussions of stereocontrol remain theoretical. However, the functional groups present in the molecule offer handles for potential stereoselective transformations, should a synthetic need for specific stereoisomers arise.
Detailed Mechanistic Investigations of Compound Transformations
Detailed mechanistic investigations into the transformations of this compound would involve examining both the pyridine and methylurea (B154334) moieties. The reactivity of the bromopyridine unit is primarily centered on the substitution of the bromine atom, which can proceed through two distinct mechanisms.
Advanced Spectroscopic Characterization and Structural Elucidation
Single Crystal X-ray Diffraction (SCXRD) Analysis
Single-crystal X-ray diffraction is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. tandfonline.com This method would provide precise information on the molecular structure, conformation, and packing of 1-(5-Bromopyridin-2-yl)-3-methylurea.
Determination of Crystal System, Space Group, and Unit Cell Parameters
Without experimental data, the crystal system, space group, and unit cell parameters for this compound remain undetermined. However, analysis of analogous structures, such as other substituted pyridinyl ureas, can offer insights into potential packing arrangements. For instance, the related compound 1,3-Di(quinolin-3-yl)urea crystallizes in the orthorhombic space group Pbcn. psu.edu Another example, 3-((4,6-dimethylpyrimidin-2-yl)amino)isobenzofuran-1(3H)-one, crystallizes in the triclinic space group P-1. The specific crystal system for the title compound would be influenced by factors such as the size and electronic nature of the substituents and the resulting intermolecular interactions.
A hypothetical data table for the crystallographic parameters of this compound is presented below to illustrate the type of information that would be obtained from an SCXRD study.
| Parameter | Value |
| Crystal System | Undetermined |
| Space Group | Undetermined |
| a (Å) | Undetermined |
| b (Å) | Undetermined |
| c (Å) | Undetermined |
| α (°) | Undetermined |
| β (°) | Undetermined |
| γ (°) | Undetermined |
| Volume (ų) | Undetermined |
| Z | Undetermined |
Precise Measurement and Interpretation of Bond Lengths, Bond Angles, and Torsion Angles
The precise measurement of bond lengths, bond angles, and torsion angles is crucial for understanding the molecular geometry and conformation of this compound. The urea (B33335) moiety is known to exhibit a degree of conformational restriction due to the delocalization of nitrogen lone pairs into the carbonyl group.
Based on related structures, the C=O bond of the urea group is expected to be approximately 1.25 Å. The C-N bonds within the urea moiety would likely have lengths intermediate between a single and double bond, typically around 1.35 Å. The C-Br bond length on the pyridine (B92270) ring is anticipated to be in the range of 1.85-1.90 Å. The planarity of the urea group and its orientation relative to the pyridine ring would be of significant interest, as this can influence intermolecular interactions.
A representative table of expected bond lengths and angles is provided below.
| Bond/Angle | Expected Value |
| C=O | ~ 1.25 Å |
| C(urea)-N(pyridine) | ~ 1.35 Å |
| C(urea)-N(methyl) | ~ 1.34 Å |
| C(pyridine)-Br | ~ 1.88 Å |
| N-C-N (urea) | ~ 118° |
| C-N-C (urea) | ~ 121° |
Characterization of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking) and Crystal Packing Features
The crystal packing of this compound would be governed by a variety of intermolecular interactions. The urea group is a potent hydrogen bond donor (N-H) and acceptor (C=O), and it is highly probable that N-H···O=C hydrogen bonds would be a dominant feature in the crystal structure, likely forming centrosymmetric dimers or extended chains.
Polymorphism and Solid-State Structural Studies of Urea Derivatives
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a well-documented phenomenon in urea derivatives. Different polymorphs can exhibit distinct physical properties, and their formation can often be controlled by varying crystallization conditions such as the solvent or temperature. For example, polymorphic cocrystals of urea with 4,4'-bipyridine (B149096) have been reported, where different solvents lead to different packing arrangements and hydrogen bonding patterns. A systematic study of the crystallization of this compound from various solvents would be necessary to investigate its potential polymorphic behavior.
Other Advanced Spectroscopic and Diffraction Techniques
In addition to SCXRD, other techniques would be valuable for the characterization of this compound.
Powder X-ray Diffraction (PXRD): This technique is useful for identifying the crystalline phase of a bulk sample and can be used to distinguish between different polymorphs.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy in solution are standard methods for confirming the molecular structure. Solid-state NMR could provide information about the local environment of atoms in the crystal lattice and distinguish between different polymorphs.
Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques are sensitive to the functional groups and intermolecular interactions present. The positions of the N-H and C=O stretching bands in the IR and Raman spectra can provide evidence for the presence and strength of hydrogen bonding.
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): These thermal analysis techniques can be used to study phase transitions, including melting points and transitions between polymorphs, as well as the thermal stability of the compound.
Computational and Theoretical Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the behavior of molecules. These methods, varying in their level of theory and computational cost, provide a detailed picture of electron distribution and energy.
Application of Density Functional Theory (DFT) for Electronic Structure and Properties
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational efficiency. nih.govdntb.gov.ua For 1-(5-Bromopyridin-2-yl)-3-methylurea, DFT calculations, often using hybrid functionals like B3LYP in conjunction with basis sets such as 6-311++G(d,p), are instrumental in optimizing the molecular geometry to its lowest energy state. nih.govresearchgate.net These calculations can determine key electronic properties, including dipole moment, polarizability, and the distribution of electron density. The molecular electrostatic potential (MESP) map, derived from DFT, is particularly useful for identifying electron-rich and electron-poor regions, which are crucial for predicting sites of electrophilic and nucleophilic attack. researchgate.net
Implementation of Ab Initio Methods
Ab initio methods, derived directly from theoretical principles without the inclusion of experimental data, represent a higher level of theory. mpg.de Methods like Hartree-Fock (HF) and Møller–Plesset perturbation theory (MP2) provide a rigorous framework for studying molecular systems. dntb.gov.ua While computationally more demanding than DFT, ab initio calculations can offer benchmark data for the electronic energy and structural parameters of this compound. These methods are particularly valuable for refining the understanding of electron correlation effects, which are approximated in DFT.
Exploration using Semi-Empirical Methods
Semi-empirical methods, such as AM1, PM3, and PM6, offer a faster computational alternative by incorporating parameters derived from experimental data. wikipedia.orgnih.gov These methods are well-suited for preliminary conformational searches and for studying large molecular systems where ab initio or DFT calculations would be prohibitively expensive. wikipedia.orgnih.gov While less accurate in an absolute sense, they can effectively model trends in properties and identify low-energy conformations of this compound that can then be subjected to higher-level theoretical analysis. researchgate.net
Molecular Orbital Analysis and Frontier Orbital Theory
Frontier Molecular Orbital (FMO) theory is a key conceptual tool in chemistry for predicting reactivity. fiveable.mewikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy gap between the HOMO and LUMO is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. researchgate.net A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more reactive. For this compound, analysis of the spatial distribution of the HOMO and LUMO can reveal the most probable sites for electron transfer in chemical reactions.
Table 1: Hypothetical Frontier Orbital Energies for this compound
| Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Note: The values in this table are illustrative and would need to be calculated using appropriate quantum chemical methods.
Prediction and Verification of Spectroscopic Data
Computational methods are invaluable for interpreting and predicting spectroscopic data.
Vibrational Frequencies
Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. By performing a frequency calculation on the optimized geometry of this compound, a theoretical vibrational spectrum can be generated. nih.gov While raw calculated frequencies are often higher than experimental values due to the harmonic approximation, they can be brought into close agreement with experimental data through the use of scaling factors. nih.gov This allows for the confident assignment of specific vibrational modes to the observed spectral bands.
Table 2: Comparison of Hypothetical Calculated and Experimental Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Calculated Frequency | Scaled Frequency | Experimental Frequency |
| N-H Stretch | 3500 | 3360 | 3355 |
| C=O Stretch | 1750 | 1680 | 1678 |
| C-Br Stretch | 680 | 653 | 650 |
Note: This table presents a hypothetical comparison to illustrate the process of scaling theoretical frequencies.
NMR Chemical Shifts
Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. ucl.ac.uk These calculations provide theoretical predictions for the ¹H and ¹³C NMR spectra of this compound. By comparing the calculated shifts with experimental data, chemists can confirm the molecular structure and assign specific resonances to each nucleus in the molecule.
Conformational Analysis and Energetic Landscapes
Most molecules are not rigid structures and can exist in various conformations due to the rotation around single bonds. Conformational analysis aims to identify the stable conformers of a molecule and to determine their relative energies. For this compound, rotation around the bonds connecting the urea (B33335) moiety to the pyridine (B92270) ring and the methyl group is of particular interest.
By performing a potential energy surface (PES) scan, where the energy of the molecule is calculated as a function of specific dihedral angles, an energetic landscape can be mapped out. bohrium.com This landscape reveals the energy minima, corresponding to stable conformers, and the energy barriers between them. This information is crucial for understanding the molecule's flexibility and the populations of different conformations at a given temperature.
Molecular Dynamics Simulations for Structural Behavior (Contextual to related structures)
Molecular dynamics (MD) simulations are a powerful computational tool for exploring the conformational dynamics and intermolecular interactions of molecules like this compound. By simulating the movement of atoms over time, MD can reveal how these molecules behave in different environments, such as in solution or when interacting with biological targets. mdpi.com
In studies on related pyridine-urea scaffolds, MD simulations have been crucial for assessing the stability of binding poses within protein active sites. mdpi.com For instance, simulations of pyridine-urea hybrids bound to vascular endothelial growth factor receptor 2 (VEGFR2) were conducted for 100 nanoseconds to evaluate the dynamics of the protein-ligand complex. mdpi.com Such simulations provide insights into the flexibility of the ligand and the protein, helping to validate docking studies and understand the energetic landscape of the binding process. mdpi.com
Furthermore, MD simulations can elucidate the role of solvent and intermolecular interactions. Studies on the nucleation of urea from aqueous solutions, for example, have used advanced techniques like well-tempered metadynamics to compute the free-energy changes associated with crystallization. pnas.orgnih.gov These simulations reveal complex, multi-step nucleation processes that differ from classical nucleation theory, highlighting the formation of dense, disordered urea clusters as precursors to crystal nuclei. pnas.org This level of detail is critical for understanding the solid-state behavior and formulation of urea-containing compounds.
The insights from these simulations on related structures are transferable to this compound, suggesting that MD could be used to:
Predict its conformational preferences in solution.
Analyze its interaction with potential biological targets, assessing the stability of binding modes.
Understand its aggregation and nucleation behavior, which is relevant for materials science applications.
Theoretical Investigations of Reaction Pathways and Transition States
Understanding the synthesis of this compound at a fundamental level requires theoretical investigation of its formation pathways. Density Functional Theory (DFT) is a common computational method used to map out potential energy surfaces, identify transition states, and calculate reaction barriers, thereby elucidating the most plausible reaction mechanisms.
The synthesis of unsymmetrical ureas bearing 2-pyridyl units has been the subject of such theoretical studies. One investigation into a metal-free, one-pot synthesis method compared different mechanistic schemes for urea formation. rsc.org The calculations suggested that the reaction proceeds through the in situ pyridinolysis of phenyl chloroformate, followed by an intramolecular rearrangement to a phenyl carbamate (B1207046) intermediate. rsc.org Based on the calculated energies, a concerted mechanism was proposed as the most accessible pathway for the subsequent aminolysis, which is inconsistent with mechanisms involving zwitterionic intermediates or a neutral ortho-pyridinyl isocyanate that might be applicable for meta- and para-pyridinyl analogs. rsc.org
Other computational studies have explored various routes for urea formation under different conditions. Research into urea formation in the interstellar medium found that reactions involving closed-shell species had prohibitively high energy barriers. whiterose.ac.ukoup.com In contrast, radical-radical reactions or pathways involving charged species were found to have very low barriers (4–8 kJ mol⁻¹), making them more feasible. whiterose.ac.ukoup.com While the context is different, these studies demonstrate the power of computational chemistry to assess the viability of different reaction pathways by calculating their activation energies. For the synthesis of this compound, this approach could be used to optimize reaction conditions by identifying the lowest energy pathway and avoiding those with high-energy intermediates or transition states.
Correlation Analysis of Substituent Effects on Molecular Properties
The chemical and physical properties of this compound are significantly influenced by its substituents—the bromo group on the pyridine ring and the methyl group on the urea moiety. Correlation analysis, often through Quantitative Structure-Activity Relationship (QSAR) studies, provides a systematic way to understand how such substitutions affect molecular properties like reactivity, electronic structure, and biological activity. nih.gov
Studies on pyrid-2-yl ureas have shown that substituents have a profound effect on both intramolecular hydrogen bonding and intermolecular interactions. nih.gov Electron-withdrawing substituents, such as a nitro group or a positively charged pyridinium (B92312) ion, were found to facilitate intermolecular complexation with cytosine, leading to large binding constants (K(B) ranging from 30 to 1700 M⁻¹). nih.gov The bromine atom on this compound is also electron-withdrawing, suggesting it would similarly enhance its ability to form intermolecular hydrogen bonds, a key aspect of its interaction with biological macromolecules.
Furthermore, substituents influence the conformational equilibrium of pyrid-2-yl ureas. Most derivatives show a slight preference for the (E,Z) conformational isomer. However, a positively charged substituent can increase the equilibrium constant for this form by an order of magnitude, indicating a strong electronic influence on the molecule's preferred shape. nih.gov
DFT and Time-Dependent DFT (TD-DFT) are also used to analyze substituent effects on electronic and optical properties. researchgate.net In studies of substituted pyrrole (B145914) derivatives, parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. researchgate.net The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability. For a series of related compounds, a direct correlation can often be established between the nature of the substituent (electron-donating vs. electron-withdrawing) and the calculated electronic properties, which in turn can be linked to experimental observations of reactivity or spectroscopic behavior. researchgate.netrsc.org
Derivatization and Analog Synthesis
Systematic Modifications of the Methylurea (B154334) Moiety
N-Alkylation and N-Acylation Studies
Direct N-alkylation of the urea (B33335) nitrogens can be a challenging synthetic step, as O-alkylation to form isoureas can be a competing reaction. google.com However, modern synthetic methods have been developed to favor N-alkylation. One approach involves the use of a strong base and a phase transfer catalyst to facilitate the reaction between the urea and an alkylating agent. google.com
For 1-(5-Bromopyridin-2-yl)-3-methylurea, alkylation could theoretically occur at two positions on the urea moiety: the nitrogen adjacent to the pyridine (B92270) ring (N1) and the nitrogen bearing the methyl group (N3). Alkylation at N1 would disrupt the hydrogen bond donor capability at this position and introduce steric bulk near the pyridine ring. Introducing a second alkyl group at N3 would create a trisubstituted urea. Such modifications are known to disrupt the planarity of the urea group, which can be a strategy to modulate biological activity. nih.gov
N-acylation, the introduction of an acyl group (R-C=O), is another key modification. This is typically achieved by reacting the urea with an acyl chloride or anhydride. Acylation would convert the urea into an imide-like structure, significantly altering its electronic properties and hydrogen bonding pattern.
Table 1: Potential N-Alkylation and N-Acylation Reactions
| Position | Reagent | Potential Product Class | Expected Structural Impact |
|---|---|---|---|
| Urea N1/N3 | Alkyl Halide (e.g., Ethyl Iodide) | N,N'- or N,N,N'-substituted urea | Increased lipophilicity, altered planarity, modified H-bonding. nih.gov |
Exploration of Substituent Effects via Alkyl and Aryl Group Variations
Varying the substituent on the terminal nitrogen of the urea (the methyl group in the parent compound) provides a direct method to probe how steric and electronic factors influence the molecule's properties.
Alkyl Group Variations: Replacing the methyl group with a homologous series of alkyl chains (ethyl, propyl, butyl, etc.) or branched alkyl groups (isopropyl, tert-butyl) allows for a systematic study of the impact of lipophilicity and steric hindrance. Generally, increasing the size of the alkyl group can affect solubility in nonpolar environments. nih.gov
Aryl Group Variations: The synthesis of diaryl ureas is a well-established field. tandfonline.com Replacing the methyl group with a phenyl ring, or substituted phenyl rings, introduces significant changes. The synthesis typically involves reacting 2-amino-5-bromopyridine (B118841) with a corresponding aryl isocyanate. Alternatively, a two-step, one-pot synthesis can be employed using reagents like N,N'-carbonyldiimidazole (CDI) to first activate an aniline (B41778) derivative, followed by reaction with 2-amino-5-bromopyridine. nih.govrsc.org
Comprehensive Functionalization of the Pyridine Ring
The 5-bromo-2-aminopyridine core is a versatile scaffold for introducing a wide array of functional groups, either by modifying other positions on the ring or by transforming the existing bromine atom.
Regioselective Functionalization at Different Positions
While positions 2 and 5 are occupied, positions 3, 4, and 6 of the pyridine ring are available for functionalization. Directing new substituents to these specific locations requires regioselective methods.
Position 3: Electrophilic aromatic substitution on the pyridine ring is generally difficult due to its electron-deficient nature and typically requires harsh conditions. chemrxiv.org A more modern approach involves a temporary dearomatization of the pyridine ring to create reactive intermediates known as Zincke imines, which can then undergo highly regioselective halogenation at the 3-position under mild conditions. chemrxiv.org
Position 4: Functionalization at C4 can be achieved through various strategies, including metal-catalyzed C-H activation, though this can sometimes compete with other positions. researchgate.net
Directed Metalation: The development of directed ortho-metalation (DoM) and related bromine-magnesium exchange reactions has provided powerful tools for regioselective functionalization. rsc.orguni-muenchen.de For a related substrate, 3,5-dibromopyridine, a Br/Mg exchange using iso-PrMgCl·LiCl can be directed to a specific position by a directing group, allowing subsequent reaction with various electrophiles. rsc.org This principle could be adapted to functionalize the C3 or C4 positions of the 1-(5-Bromopyridin-2-yl) core, depending on the directing influence of the existing substituents.
Diverse Transformations of the Bromine Atom
The bromine atom at the C5 position is a key synthetic handle, primarily for transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of carbon- and heteroatom-based substituents.
Table 2: Common Cross-Coupling Reactions at the C5-Bromine Position
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Introduced Moiety |
|---|---|---|---|
| Suzuki Coupling | Boronic acid/ester (R-B(OR)₂) | Pd catalyst (e.g., Pd(PPh₃)₄) + Base | Alkyl, Alkenyl, Aryl |
| Heck Coupling | Alkene | Pd catalyst + Base | Alkenyl |
| Sonogashira Coupling | Terminal Alkyne | Pd catalyst + Cu(I) co-catalyst + Base | Alkynyl |
| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd catalyst + Ligand (e.g., BINAP) + Base | Amino (NR₂) |
| Stille Coupling | Organostannane (R-SnBu₃) | Pd catalyst | Alkyl, Alkenyl, Aryl |
| Cyanation | Cyanide source (e.g., Zn(CN)₂) | Pd catalyst | Cyano (-CN) |
These reactions enable the synthesis of a vast library of analogs from the common this compound intermediate, where the C5 position is decorated with diverse functional groups to systematically probe SAR.
Synthetic Strategies for Bioisosteric Analogues and Prodrugs (Focus on synthetic methodologies)
Bioisosteric Analogues
Bioisosterism involves replacing a functional group with another that retains similar physical or chemical properties, aiming to enhance potency, improve selectivity, or reduce toxicity. estranky.sk For this compound, several bioisosteric replacements can be envisioned.
Urea Bioisosteres: The urea moiety can be replaced with groups like thiourea (B124793), squaramide, or guanidine. google.com The synthesis of a thiourea analog would involve reacting 2-amino-5-bromopyridine with methyl isothiocyanate. Squaramide analogs can be prepared by reacting the same amine with a diester of squaric acid.
Pyridine Ring Bioisosteres: The pyridine ring itself can be replaced by other heterocycles. For instance, a pyrazine (B50134) analog was recently designed and synthesized. researchgate.netnih.gov The synthesis of 1-(5-bromopyrazin-2-yl) analogs would start from 2-amino-5-bromopyrazine, which is then reacted with an appropriate isocyanate. researchgate.net
Classical Bioisosteres: The bromine atom could be replaced by other groups of similar size, such as a chlorine atom or a trifluoromethyl (-CF₃) group, which would alter the electronic properties at that position.
Prodrugs
Prodrug strategies aim to create a temporarily inactive derivative of a drug that is converted to the active form in the body. nih.gov This can be used to improve properties such as solubility, permeability, or targeted delivery.
N-Acyl Aminal Prodrugs: A sophisticated strategy involves converting an amine precursor into an N-acyl glycine (B1666218) derivative. This can then be treated with diphenyl phosphoryl azide (B81097) (DPPA) to form an isocyanate, which reacts with an alcohol. This creates a carbamate-protected aminal that can be designed to release the active amine under specific biological conditions (e.g., enzymatic cleavage). nih.gov
Carbamate (B1207046) and Urea Prodrugs: The urea N-H groups are potential sites for creating cleavable linkages. For example, a carbamate prodrug could be synthesized by reacting one of the urea nitrogens with a chloroformate attached to a promoiety (a chemical group designed to be cleaved). researchgate.net This promoiety could be an ester that is hydrolyzed by esterases in the body, releasing the parent compound. The synthesis often involves masking the active molecule with a moiety that is cleaved by a specific biological trigger, such as an enzyme or pH change. nih.gov
Structure-Activity Relationship (SAR) Explorations on Structural Derivatives (Focus on chemical design principles)
The exploration of the structure-activity relationships (SAR) for derivatives of this compound is crucial for the rational design of more potent and selective compounds. While specific SAR studies on this exact molecule are not extensively detailed in publicly available literature, the broader class of pyridine-urea derivatives has been investigated as inhibitors of various protein kinases and as anticancer agents. The chemical design principles gleaned from these studies offer valuable insights into the key structural motifs that influence biological activity.
The core structure of 1-(pyridin-2-yl)urea derivatives presents several key positions that can be systematically modified to probe their interactions with biological targets. These positions include the pyridine ring, the urea linker, and the terminal substituent.
Key Structural Components for SAR Exploration:
Pyridine Ring: The pyridine ring serves as a crucial scaffold. Modifications to this ring, such as the introduction of various substituents, can significantly impact activity. The position and nature of these substituents can influence the electronic properties, steric profile, and hydrogen bonding capabilities of the molecule.
Urea Moiety: The urea linker is a critical pharmacophoric element, often involved in forming key hydrogen bond interactions with the target protein. The rigidity and orientation of this linker are important for proper binding.
Terminal Substituent: The group at the N'-position of the urea (the methyl group in the parent compound) can be varied to explore different binding pockets of the target enzyme. The size, lipophilicity, and hydrogen bonding potential of this substituent are key parameters for optimization.
In the development of novel pyridine-urea derivatives as potential anticancer agents, researchers have synthesized and evaluated a range of analogs to establish SAR. For instance, a series of pyridine-ureas were evaluated for their in vitro anti-proliferative activity against the MCF-7 breast cancer cell line. mdpi.com
Table 1: In Vitro Anti-proliferative Activity of Selected Pyridine-Urea Derivatives against MCF-7 Cells
| Compound | R | IC₅₀ (µM) |
| 8b | 4-Chlorophenyl | > 30 |
| 8e | 4-Methylphenyl | 0.22 (48h), 0.11 (72h) |
| 8n | 4-Methoxyphenyl | 1.88 (48h), 0.80 (72h) |
Data sourced from a study on pyridine-ureas as potential anticancer agents. mdpi.comresearchgate.net
The results from this series indicate that the nature of the substituent on the terminal phenyl ring plays a significant role in the anti-proliferative activity. The presence of an electron-donating methyl group (compound 8e ) or methoxy (B1213986) group (compound 8n ) on the phenyl ring was associated with higher potency compared to an electron-withdrawing chloro group (compound 8b ). mdpi.comresearchgate.net This suggests that the electronic properties and potential for hydrophobic interactions of the terminal substituent are critical for activity.
Furthermore, studies on pyridin-2-yl urea derivatives as inhibitors of specific kinases, such as Apoptosis signal-regulating kinase 1 (ASK1), have provided additional insights into the chemical design principles for this class of compounds. nih.gov In one such study, a novel series of pyridin-2-yl urea inhibitors were designed and their potency was validated through in vitro protein bioassays. nih.gov
Table 2: Inhibitory Activity of Selected Pyridin-2-yl Urea Derivatives against ASK1 Kinase
| Compound | Structure | IC₅₀ (nM) |
| Selonsertib | (Clinical Inhibitor) | - |
| Compound 2 | (Novel Pyridin-2-yl Urea) | 1.55 ± 0.27 |
Data sourced from a study on pyridin-2-yl urea inhibitors targeting ASK1 kinase. nih.gov
The general principles derived from these studies on related pyridine-urea compounds suggest that for this compound, the following design considerations would be paramount in synthesizing more active derivatives:
Modification of the N'-substituent: Replacing the methyl group with a variety of substituted aryl or larger alkyl groups could lead to enhanced interactions within the target's binding site. The electronic and steric properties of these substituents would be critical.
Substitution on the Pyridine Ring: While the 5-bromo substituent is a key feature, further modifications to other positions on the pyridine ring could modulate the compound's activity and selectivity.
Bioisosteric Replacement: The urea linker could be replaced with other bioisosteric groups, such as thiourea or guanidine, to explore different hydrogen bonding patterns and conformational preferences.
Role As a Synthetic Building Block and Chemical Scaffold
Applications in the Construction of Architecturally Complex Organic Molecules
The utility of the 5-bromopyridin-2-yl urea (B33335) scaffold is evident in its incorporation into larger, architecturally complex molecules. While direct examples detailing the extensive use of 1-(5-Bromopyridin-2-yl)-3-methylurea are specific, the application of closely related analogs highlights the synthetic value of this structural motif. For instance, the core structure is present in intricate molecules designed as potential therapeutics. A notable example is 3-([1,1'-biphenyl]-4-yl)-1-(1-(5-bromopyridin-2-yl)piperidin-4-yl)-1-methylurea, a complex small molecule that has been reported in the context of developing anticancer drugs. researchgate.net
Furthermore, the synthesis of 1-methyl-3-(5-nitropyridin-2-yl)urea, a direct analog where the bromine atom is replaced by a nitro group, serves as a key intermediate in the creation of small molecule inhibitors for signaling pathways implicated in cancer, such as the PI3K/AKT/mTOR pathway. researchgate.net The successful synthesis and optimization of this nitro-analog, with a total yield of up to 92% over four steps, underscores the robustness of this chemical framework for building more elaborate structures. researchgate.net The strategic placement of the bromine atom on the pyridine (B92270) ring in this compound offers a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the straightforward introduction of diverse aryl, alkyl, or alkynyl groups. This functional handle is crucial for assembling complex molecular architectures from simpler, readily available components.
| Compound Name | Structural Class | Application/Significance | Reference |
|---|---|---|---|
| 1-methyl-3-(5-nitropyridin-2-yl)urea | Nitro-analog | Intermediate in the synthesis of small molecule anticancer drugs. | researchgate.net |
| 3-([1,1'-biphenyl]-4-yl)-1-(1-(5-bromopyridin-2-yl)piperidin-4-yl)-1-methylurea | Complex derivative | Example of a complex small molecule containing the 5-bromopyridin-2-yl scaffold. | researchgate.net |
Utilization as a Precursor in Diverse Heterocyclic Annulation Reactions
Heterocyclic annulation, the formation of a new ring fused to an existing one, is a powerful strategy for synthesizing polycyclic systems. The structure of this compound is well-suited for serving as a precursor in such transformations. The pyridine ring itself can participate in various cycloaddition reactions. mdpi.comnih.gov For example, tandem annulation of 1,3-enyne structural motifs is a known method for creating functionalized pyridine derivatives. nih.gov
The bromine atom at the C5-position and the urea moiety at the C2-position of the pyridine ring can be strategically employed to direct or participate in annulation reactions. The bromine atom can be converted into other functional groups, such as an azide (B81097) or an alkyne, via nucleophilic substitution or cross-coupling, which can then undergo intramolecular cyclization to form a new fused ring. For example, methods have been developed for the synthesis of thieno[2,3-b]pyridines starting from functionalized pyridine precursors. researchgate.netmdpi.com While specific studies initiating annulation from this compound are not prevalent, the compound's inherent functionalities make it a prime candidate for aryne annulation strategies or transition-metal-catalyzed processes that build complex heterocyclic systems like quinolines and isoquinolines from simpler building blocks.
Contribution to the Rational Design of Novel Ligands and Coordination Compounds
The rational design of ligands is fundamental to the development of coordination compounds with specific catalytic, medicinal, or material properties. The this compound scaffold contains multiple donor atoms (nitrogens of the pyridine and urea, and the urea oxygen) that can coordinate with metal ions. Pyridine-based ligands are ubiquitous in coordination chemistry, and the urea functionality is well-known for its ability to form strong and directional hydrogen bonds, which can stabilize complex structures. nih.gov
The 1,5-naphthyridine (B1222797) system, a related nitrogen-containing heterocycle, is known to act as either a mono- or bidentate ligand in transition metal complexes. mdpi.com Similarly, the 2-aminopyridine (B139424) unit within the target compound can serve as a chelating moiety. The urea group can further influence the electronic properties of the metal center or participate in secondary coordination spheres through hydrogen bonding. The bromine substituent provides a site for post-coordination modification, allowing for the synthesis of multifunctional ligands where a metal complex can be appended to other molecular structures or surfaces. This makes the scaffold a valuable component in designing ligands for catalysis, sensing, or the construction of metal-organic frameworks.
Development of Innovative Synthetic Methodologies Leveraging the Compound's Structure
The development of novel synthetic methodologies is crucial for advancing chemical synthesis, making it more efficient, sustainable, and capable of producing novel molecular architectures. nih.gov The structure of this compound is an excellent platform for developing such innovative methods. The presence of distinct functional groups—a modifiable aryl halide and a hydrogen-bonding urea moiety—allows for the exploration of new reaction pathways.
For example, a rapid and high-yield four-step synthesis for the analogous 1-methyl-3-(5-nitropyridin-2-yl)urea has been established and optimized, demonstrating that methodological development around this scaffold is feasible and valuable. researchgate.net The synthesis involved multi-step nucleophilic reactions starting from commercially available 2-chloro-5-nitropyridine. researchgate.net Such multi-step sequences provide opportunities for optimization and the application of modern synthetic technologies like flow chemistry or microwave-assisted synthesis. nih.gov The urea functionality itself can act as a directing group in C-H activation reactions on the pyridine ring or be used to template macrocyclizations. The combination of a reactive halide for cross-coupling with the directing and hydrogen-bonding capabilities of the urea group makes this compound a valuable tool for chemists seeking to develop new, efficient, and selective synthetic methods.
Future Directions in Research
Advancements in Stereoselective Synthetic Strategies
The synthesis of chiral molecules with high enantiomeric purity is a cornerstone of modern organic chemistry and drug discovery. While methods for the synthesis of ureas are well-established, the development of stereoselective strategies for producing chiral derivatives of 1-(5-Bromopyridin-2-yl)-3-methylurea presents a significant opportunity. Future research will likely focus on the use of chiral catalysts and auxiliaries to control the stereochemical outcome of the urea (B33335) formation reaction. nih.govnih.gov For instance, the enantioselective addition of amines to isocyanates or the use of chiral isocyanates are viable routes to be explored. nih.gov
One promising avenue is the application of bifunctional catalysts, such as aminothioureas, which have been shown to be effective in the enantioselective addition of nucleophiles to various substrates. nih.gov The development of catalytic systems that can achieve high yields and enantioselectivities (ee) for the synthesis of chiral pyridinylureas would be a significant advancement. nih.govresearchgate.net Furthermore, the synthesis of specific diastereomers can be achieved through substrate-controlled methods, where a chiral center is already present in one of the starting materials. researchgate.net
| Synthetic Approach | Potential Outcome | Key Considerations |
| Chiral Catalysis | High enantiomeric excess of a specific stereoisomer. | Catalyst design, reaction optimization, and cost-effectiveness. |
| Chiral Auxiliaries | Control over stereochemistry, with the auxiliary being removable. | Ease of attachment and removal of the auxiliary, and its recovery. |
| Substrate Control | Diastereoselective synthesis based on existing stereocenters. | Availability of chiral starting materials. |
Deeper Exploration of Intermolecular Interactions and Supramolecular Chemistry
The urea functionality is well-known for its ability to form strong and directional hydrogen bonds. nih.govresearchgate.net In the case of this compound, the presence of the pyridine (B92270) ring and the urea moiety provides multiple sites for hydrogen bonding, including the N-H donors of the urea and the nitrogen atom of the pyridine ring as a hydrogen bond acceptor. nih.govnih.gov A deeper understanding of these intermolecular interactions is crucial for controlling the solid-state properties of the compound, such as its crystal packing and polymorphism.
Future research will likely involve detailed crystallographic studies to elucidate the hydrogen bonding networks in the solid state. nih.govresearchgate.net These studies can reveal the formation of various supramolecular synthons, such as the common one-dimensional N-H···O urea tape or more complex three-dimensional networks involving the pyridine nitrogen. researchgate.netmdpi.com The interplay between different hydrogen bond donors and acceptors can lead to the formation of co-crystals with other molecules, offering a strategy to modify the physicochemical properties of the compound. researchgate.net The study of these supramolecular assemblies can pave the way for the design of new materials with tailored properties. nih.gov
Integration of Advanced Machine Learning and AI in Compound Design and Synthesis
The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research. semanticscholar.orgresearchgate.net For this compound, these computational tools can be applied to accelerate its design and synthesis. ML models can be trained on large datasets of reaction information to predict the optimal conditions for its synthesis, minimizing the number of experiments required and improving yields. semanticscholar.orgrsc.org
| AI/ML Application | Potential Impact | Example |
| Synthesis Optimization | Reduced experimental effort and increased efficiency. semanticscholar.org | Predicting optimal reaction temperature, solvent, and catalyst. rsc.org |
| De Novo Design | Discovery of novel compounds with improved properties. nih.gov | Generating new pyridinylurea derivatives with predicted biological activity. nih.gov |
| Property Prediction | Aiding in the selection of promising candidates for synthesis. | Predicting solubility, and potential biological targets. researchgate.net |
Comprehensive Investigations into Reaction Mechanisms and Catalytic Pathways
A thorough understanding of the reaction mechanisms involved in the synthesis of this compound is essential for optimizing its production and for the development of new synthetic routes. The formation of the urea linkage typically involves the reaction of an amine with an isocyanate. nih.gov Mechanistic studies can elucidate the role of catalysts and reaction conditions on the rate and selectivity of this transformation. researchgate.netrsc.org
Future research could employ a combination of experimental techniques, such as kinetic studies and isotopic labeling, along with computational modeling to map out the reaction pathways. researchgate.net For instance, density functional theory (DFT) calculations can be used to model the transition states and intermediates involved in the C-N bond formation. nih.gov Understanding the catalytic cycle of transition-metal-catalyzed amination reactions for the synthesis of the 2-aminopyridine (B139424) precursor is also a key area for investigation. nih.govbeilstein-journals.org This knowledge can lead to the design of more efficient and selective catalysts. nih.gov
Design and Synthesis of Next-Generation Functional Scaffolds
The this compound scaffold holds significant potential as a building block for the creation of more complex and functional molecules. mdpi.commdpi.com The presence of the bromine atom on the pyridine ring provides a handle for further functionalization through cross-coupling reactions, allowing for the introduction of a wide variety of substituents. nih.gov This versatility makes it an attractive starting point for the design of new compounds with applications in medicinal chemistry, materials science, and catalysis. nih.govacs.org
Future research will focus on utilizing this scaffold to synthesize libraries of new compounds for biological screening. nih.govnih.govrsc.org The pyridinylurea motif is present in a number of biologically active molecules, and derivatives of this compound could exhibit interesting pharmacological properties. nih.govnih.govresearchgate.net By systematically modifying the structure, researchers can explore the structure-activity relationships and identify lead compounds for further development. nih.govresearchgate.net The design of novel ligands for catalysis and new materials with specific optical or electronic properties based on this scaffold are also promising areas of exploration. mdpi.commdpi.com
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(5-Bromopyridin-2-yl)-3-methylurea, and how can reaction conditions be optimized for high yields?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, 5-bromo-2-isothiocyanatopyridine reacts with amines to form thiourea derivatives, yielding 63–85% under controlled conditions (e.g., solvent polarity, temperature). Purification via column chromatography or recrystallization ensures purity . Key parameters include stoichiometric ratios (1:1.2 for amine:isothiocyanate) and inert atmospheres to prevent oxidation.
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : H/C NMR identifies substitution patterns (e.g., bromine’s deshielding effect on pyridine protons) and urea NH signals (~8–10 ppm) .
- HPLC-MS : Reverse-phase HPLC with C18 columns and ESI-MS confirms molecular weight (e.g., [M+H] at m/z 244) and detects impurities .
- X-ray crystallography : SHELXL refines crystal structures, resolving bond angles and intermolecular interactions (e.g., hydrogen bonding between urea groups) .
Advanced Research Questions
Q. How does the bromine substituent at the pyridine 5-position influence electronic properties and bioactivity compared to chloro/fluoro analogs?
- Methodological Answer :
- Computational Studies : Density Functional Theory (DFT) calculates electron density maps, showing bromine’s strong electron-withdrawing effect (+M effect), which may enhance electrophilic reactivity. Compare with chloro (weaker -I effect) and fluoro analogs .
- Biological Assays : Test against kinase targets (e.g., glucokinase) to evaluate halogen-dependent inhibition. Bromine’s larger van der Waals radius may improve binding pocket occupancy .
Q. How can crystallographic data resolve structural ambiguities in urea derivatives?
- Methodological Answer : SHELX programs (e.g., SHELXL) refine high-resolution X-ray data to model torsional angles and hydrogen-bonding networks. For example, urea’s planar geometry and pyridine-bromine bond lengths (~1.90 Å) validate stereoelectronic effects . Twinning or disorder in crystals requires iterative refinement using TWIN or PART commands.
Q. Why does this compound lack antiviral activity despite structural similarity to active phenylureas?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : The pyridine ring’s rigidity versus phenyl’s flexibility may hinder target (e.g., HIV-1 RT) binding. Docking studies (AutoDock Vina) can predict binding affinities .
- Metabolic Stability : Evaluate in vitro microsomal assays; bromine may increase metabolic resistance compared to chlorine, altering pharmacokinetics .
Data Contradiction Analysis
- vs. 13 : While phenylureas in show herbicidal activity, the bromopyridyl analog in lacks antiviral effects. This discrepancy may arise from assay-specific factors (e.g., target specificity) or divergent electronic profiles. Researchers should cross-test compounds in multiple assays and use molecular dynamics to simulate target interactions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
